

An In-depth Technical Guide to the Structure and Reactivity of Pinacol

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This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of pinacol, with a focus on its signature reaction, the pinacol rearrangement.

Introduction

Pinacol, with the IUPAC name 2,3-dimethylbutane-2,3-diol, is a vicinal diol (a glycol) where two hydroxyl groups are attached to adjacent carbon atoms.^{[1][2]} Its chemical formula is $C_6H_{14}O_2$.^[1] This white solid organic compound is notable for its role in the pinacol coupling reaction and for undergoing the acid-catalyzed pinacol rearrangement to form pinacolone.^{[1][3]} The molecule exists as a white solid at room temperature and is soluble in hot water, alcohol, and ether.^{[1][4][5]}

Chemical Structure and Properties

Pinacol is a symmetrical molecule consisting of a butane backbone with two methyl groups and one hydroxyl group attached to both C2 and C3.^[2] The systematic name for pinacol is 2,3-dimethylbutane-2,3-diol.^{[1][2]} Other common names include tetramethylethylene glycol and 1,1,2,2-tetramethylethylene glycol.^[1]

Caption: 2D structure of Pinacol (2,3-dimethylbutane-2,3-diol).

Table 1: Physicochemical Properties of Pinacol

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ O ₂	[1][6]
Molar Mass	118.17 g/mol	[1][5]
Appearance	White solid	[1]
Melting Point	40 to 43 °C (104 to 109 °F)	[1][7]
Boiling Point	171 to 173 °C (340 to 343 °F)	[1][7]
Density	0.967 g/cm ³	[1][5]
SMILES	<chem>CC(C)(O)C(C)(C)O</chem>	[2][7]
InChI Key	IVDFJHOHABJVEH-UHFFFAOYSA-N	[2][6]

While specific bond lengths for pinacol itself are not detailed in the provided literature, data from a similar vicinal diol, trans-cyclohexane-1,2-diol, show C-O bond lengths of 1.429 Å and a C-C bond length (for the carbons bearing the hydroxyl groups) of 1.514 Å, which can serve as representative values.[8][9]

Spectroscopic Analysis

- Infrared (IR) Spectroscopy:** The IR spectrum of pinacol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. A peak near 3000 cm⁻¹ corresponds to sp³ C-H bond stretching.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum of pinacol is relatively simple due to its symmetry. It typically shows two main signals: a singlet for the protons of the four equivalent methyl groups and another signal for the protons of the two hydroxyl groups.[5] The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl carbons and the quaternary carbons bonded to the hydroxyl groups.

Synthesis and Experimental Protocols

Pinacol is commonly synthesized via the reductive coupling of acetone, a reaction known as the pinacol coupling reaction.^[4]^[11]

Experimental Protocol: Synthesis of Pinacol Hydrate

This procedure is adapted from Organic Syntheses and involves the reduction of acetone using a magnesium amalgam.^[11]^[12]^[13]

- **Apparatus Setup:** In a 5-liter round-bottomed flask fitted with a reflux condenser and a dropping funnel, place 80 g of magnesium turnings and 800 cc of dry benzene.^[11]
- **Amalgam Formation:** Gradually add a solution of 90 g of mercuric chloride in 400 g of acetone through the dropping funnel. The reaction should start spontaneously, indicated by vigorous boiling.^[11]^[12]
- **Reaction:** Once the reaction begins, add an additional 600 g of acetone, followed by 500 cc of benzene. Reflux the mixture on a steam bath for two to three hours with occasional shaking.^[11]
- **Hydrolysis:** After refluxing, add 200 cc of water through the separatory funnel and heat for another hour to hydrolyze the magnesium pinacolate.^[11]^[12]
- **Extraction and Isolation:** Cool the mixture to approximately 50°C and filter. Return the solid magnesium hydroxide to the flask and heat with a fresh 500 cc portion of benzene to dissolve any remaining product. Combine the filtrates.^[11]
- **Crystallization:** Distill the combined benzene solution to half its volume to remove excess acetone. Add 300 cc of water to the remaining benzene solution and cool in an ice bath with stirring. The pinacol hydrate will crystallize.^[11]^[12]
- **Purification:** Collect the crude product by filtration. The pinacol hydrate can be purified by recrystallization from an equal weight of boiling water to yield large white crystals. The product melts at 46–47°C.^[11]^[12]

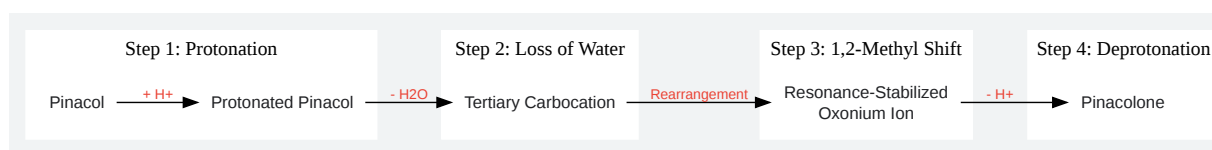
The Pinacol Rearrangement

The most characteristic reaction of pinacol is the pinacol-pinacolone rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone.[3][14] This reaction, first described by Wilhelm Rudolph Fittig in 1860, involves a 1,2-alkyl shift.[3][15]

Mechanism of the Pinacol Rearrangement:

The mechanism proceeds through the following four steps:[15]

- Protonation: An acid protonates one of the hydroxyl groups, converting it into a better leaving group (water).[14][16]
- Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation.[15][16]
- 1,2-Methyl Shift: A methyl group from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion.[3][15]
- Deprotonation: A water molecule removes a proton from the oxygen atom, yielding the final product, pinacolone (3,3-dimethyl-2-butanone), and regenerating the acid catalyst.[15]



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Caption: Workflow of the Pinacol Rearrangement Mechanism.

Experimental Protocol: Pinacol to Pinacolone Rearrangement

This procedure is adapted from Organic Syntheses.[17]

- Reaction Setup: In a 2-liter round-bottomed flask equipped for distillation, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.[17]

- Distillation: Heat the mixture and distill until the volume of the upper organic layer (pinacolone) in the distillate no longer increases. This typically takes 15-20 minutes.[17]
- Separation: Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.[17]
- Repeated Reaction: Add 60 cc of concentrated sulfuric acid to the flask, followed by another 250 g portion of pinacol hydrate. Repeat the distillation. This process can be repeated for a total of 1 kg of pinacol hydrate.[17]
- Workup: Combine all the collected pinacolone fractions, dry them over anhydrous calcium chloride, filter, and purify by fractional distillation. The boiling point of pinacolone is 103–107°C.[5][17] The expected yield is 65–72%.[17]

This guide provides foundational knowledge on the structure, properties, and chemical behavior of pinacol, essential for professionals in chemical research and development.

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